Propoxycarbazone-2-hydroxypropoxy

Catalog No.
S946707
CAS No.
496925-02-1
M.F
C15H18N4O8S
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propoxycarbazone-2-hydroxypropoxy

CAS Number

496925-02-1

Product Name

Propoxycarbazone-2-hydroxypropoxy

IUPAC Name

methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate

Molecular Formula

C15H18N4O8S

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22)

InChI Key

DUXDBOLTMWLLPK-UHFFFAOYSA-N

SMILES

CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O

Canonical SMILES

CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O

Propoxycarbazone-2-hydroxypropoxy is a chemical compound with the molecular formula C15H18N4O8SC_{15}H_{18}N_{4}O_{8}S and a molecular weight of approximately 414.39 g/mol. It is recognized for its structural complexity, featuring a carbazone moiety, which contributes to its biological and chemical properties. This compound is primarily used in agricultural applications, particularly as a herbicide, due to its ability to inhibit specific enzymatic processes in plants.

PHPH itself is not a herbicide and does not have a known mechanism of action in biological systems. Its significance lies in its role as a metabolite of propoxycarbazone. Propoxycarbazone acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds, which disrupts the biosynthesis of essential amino acids and ultimately leads to weed death [].

Propoxycarbazone-2-hydroxypropoxy is not the active ingredient in any herbicide but rather a metabolite of the herbicide propoxycarbazone []. Metabolites are compounds formed by the breakdown of a parent compound in a biological system. In the case of propoxycarbazone, propoxycarbazone-2-hydroxypropoxy is one of the products formed when the herbicide is broken down by plants, microbes, or animals.

The chemical behavior of Propoxycarbazone-2-hydroxypropoxy includes various metabolic transformations. Studies have shown that upon incubation with liver microsomes, the compound undergoes hydroxylation and demethylation reactions, leading to the formation of metabolites such as Pr-1 and Pr-2. The primary metabolic pathway involves the hydroxylation of the propoxy side chain, resulting in 2-hydroxypropoxy MKH 6561, which is a significant degradation product in agricultural commodities .

Propoxycarbazone-2-hydroxypropoxy exhibits notable biological activity, primarily as a herbicide. Its mechanism of action involves the inhibition of specific enzymes that are crucial for plant growth and development. This compound has been shown to effectively control various weed species by disrupting their metabolic pathways. Additionally, it has demonstrated moderate stability when incubated with human liver microsomes, suggesting potential implications for human exposure and safety assessments .

The synthesis of Propoxycarbazone-2-hydroxypropoxy typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the carbazone structure.
  • Reactions: Key reactions include methylation and hydroxylation processes to introduce the propoxy group and the hydroxyl functional group.
  • Purification: After synthesis, the compound is purified using chromatographic techniques to isolate the desired product from by-products.

Specific protocols may vary based on laboratory conditions and desired purity levels .

Propoxycarbazone-2-hydroxypropoxy is primarily utilized in agriculture as a selective herbicide. Its applications include:

  • Weed Control: Effective against various broadleaf weeds and grasses.
  • Crop Protection: Used in crop systems like wheat to enhance yield by reducing competition from unwanted plants.
  • Research: Employed in studies investigating plant metabolism and herbicide resistance mechanisms .

Interaction studies involving Propoxycarbazone-2-hydroxypropoxy have focused on its metabolic pathways and potential interactions with other substances. Research indicates that this compound can form various metabolites through enzymatic reactions, which may influence its efficacy and safety profile. For instance, studies have shown that it undergoes significant transformation in both animal and plant systems, leading to different degradation products that may exhibit varied biological activities .

Several compounds share structural similarities with Propoxycarbazone-2-hydroxypropoxy. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
PropoxycarbazoneC15H18N4O7SC_{15}H_{18}N_{4}O_{7}SParent compound; serves as a precursor
2-Hydroxypropoxy MKH 6561C15H18N4O8C_{15}H_{18}N_{4}O_{8}Major metabolite; formed through hydroxylation
Methyl 2-sulfamoylbenzoateC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SEnvironmental transformation product
1,2-Benzisothiazol-3(2H)-oneC7H6N2OSC_{7}H_{6}N_{2}OSRelated compound; potential environmental impact

Uniqueness of Propoxycarbazone-2-hydroxypropoxy

Propoxycarbazone-2-hydroxypropoxy stands out due to its specific hydroxylation at the propoxy group, which enhances its herbicidal properties compared to its parent compound and other similar compounds. Its unique metabolic pathway also contributes to its effectiveness and stability in agricultural applications .

XLogP3

0.9

Dates

Modify: 2023-08-16

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